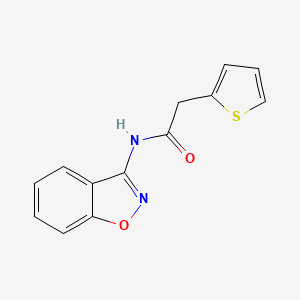

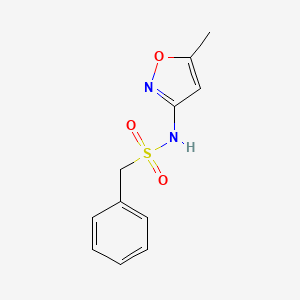

![molecular formula C16H15N3O2S B5516330 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves reactions of aminobenzohydrazides with Schiff bases or similar compounds. For instance, Reddy et al. (1986) demonstrated the synthesis of related compounds using reactions of 2-aminobenzohydrazides with Schiff bases followed by oxidation with KMnO4, resulting in the formation of benzylideneaminoquinazolinones and oxadiazoles (Reddy, Reddy, & Reddy, 1986).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often established using spectroscopic methods. For example, Saeed et al. (2010) synthesized a related compound and determined its structure using methods like IR, H and C-NMR, mass spectrometry, and X-ray diffraction (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo a range of chemical reactions, leading to various products. The reactions can include oxidation, cyclization, and conjugate addition, as seen in the works of various researchers. For example, Youssef (2009) explored reactions of similar compounds leading to the formation of different derivatives (Youssef, 2009).

Applications De Recherche Scientifique

Synthesis and Green Chemistry

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide, a benzothiazole derivative, plays a crucial role in biochemistry and medicinal chemistry due to its pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds, including this one, have been made with a focus on green chemistry principles. These advancements have utilized various raw materials and synthetic processes, aiming for eco-friendly and sustainable chemical production (Gao et al., 2020).

Antitumor Properties

This compound, as a member of the 2-(4-aminophenyl)benzothiazoles class, has been identified for its potent antitumor properties. In vitro and in vivo studies have revealed that these compounds exhibit highly selective and potent antitumor activities. They are known to induce and be biotransformed by cytochrome P 450 1A1, leading to both active and inactive metabolites. Modifications of the benzothiazole nucleus and conjugation techniques have been used to overcome limitations related to the compound's lipophilicity, enhancing its potential as an antitumor agent (Bradshaw et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3-methylbenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-4-6-11(9-10)15(21)19-16(22)18-13-8-3-2-7-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMHPFFUMJRWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

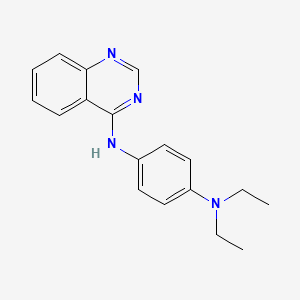

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

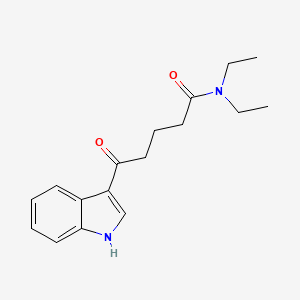

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

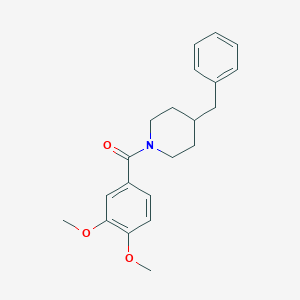

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

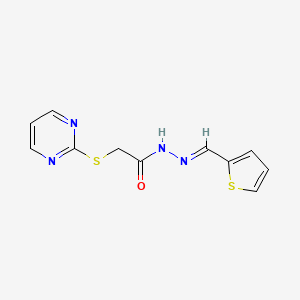

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)